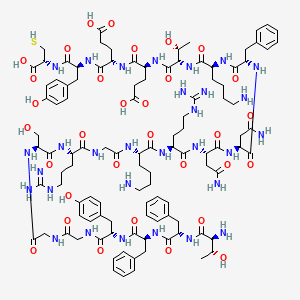![molecular formula C22H25FN5O5P B12387104 (2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12387104.png)
(2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-51A is an effective inhibitor of the PB2 subunit of the influenza RNA-dependent RNA polymerase (RdRP). This compound has shown significant potential in inhibiting the replication of the influenza virus by targeting the PB2 subunit, which is a crucial component of the viral RNA polymerase complex .
Métodos De Preparación
The preparation of 7-51A involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and the final coupling reaction to produce the desired inhibitor. The specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed .
Análisis De Reacciones Químicas
7-51A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of an atom or a group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
7-51A has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of the PB2 subunit of the influenza RNA polymerase.
Biology: It is used to investigate the replication mechanisms of the influenza virus and to develop new antiviral strategies.
Medicine: It has potential therapeutic applications in the treatment of influenza infections by inhibiting viral replication.
Industry: It is used in the development of antiviral drugs and in the study of viral resistance mechanisms .
Mecanismo De Acción
The mechanism of action of 7-51A involves its binding to the PB2 subunit of the influenza RNA-dependent RNA polymerase. This binding inhibits the polymerase activity, thereby preventing the replication of the viral RNA. The molecular targets and pathways involved include the PB2 subunit and the associated RNA polymerase complex .
Comparación Con Compuestos Similares
7-51A is unique in its high affinity and specificity for the PB2 subunit of the influenza RNA polymerase. Similar compounds include:
Laninamivir: Another inhibitor of the influenza virus with a different mechanism of action.
Rifampicin: A broad-spectrum antibiotic with activity against various bacteria and viruses.
Molnupiravir: An antiviral compound with a different target and mechanism of action
In comparison, 7-51A stands out due to its high binding affinity and specificity for the PB2 subunit, making it a promising lead compound for further antiviral research and drug development.
Propiedades
Fórmula molecular |
C22H25FN5O5P |
|---|---|
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
(2S,3S)-3-[[5-dimethoxyphosphoryl-4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C22H25FN5O5P/c1-32-34(31,33-2)16-10-26-22(27-18-12-5-3-11(4-6-12)17(18)21(29)30)28-19(16)15-9-25-20-14(15)7-13(23)8-24-20/h7-12,17-18H,3-6H2,1-2H3,(H,24,25)(H,29,30)(H,26,27,28)/t11?,12?,17-,18-/m0/s1 |
Clave InChI |
HZZFRSXJRJLLCP-DFYNNNJYSA-N |
SMILES isomérico |
COP(=O)(C1=CN=C(N=C1C2=CNC3=C2C=C(C=N3)F)N[C@@H]4[C@H](C5CCC4CC5)C(=O)O)OC |
SMILES canónico |
COP(=O)(C1=CN=C(N=C1C2=CNC3=C2C=C(C=N3)F)NC4C5CCC(C4C(=O)O)CC5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one](/img/structure/B12387023.png)
![[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfonatomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;triethylazanium](/img/structure/B12387041.png)
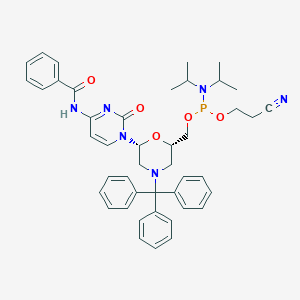
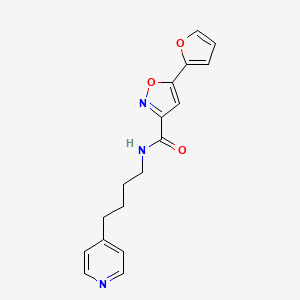
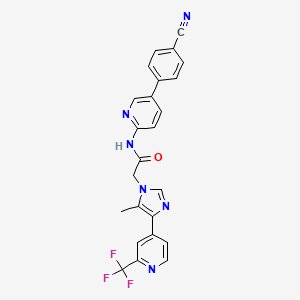

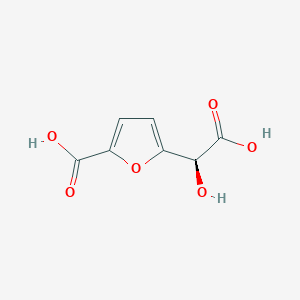
![N-[1-[4-[(1S)-1-[[5-fluoro-4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]pyrimidin-2-yl]amino]ethyl]phenyl]piperidin-4-yl]ethenesulfonamide](/img/structure/B12387073.png)


![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
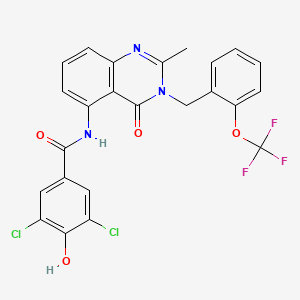
![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12387105.png)
